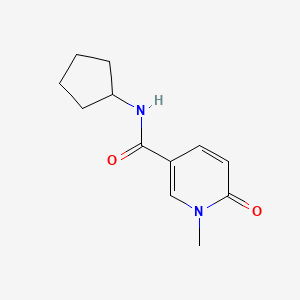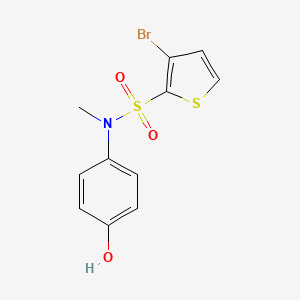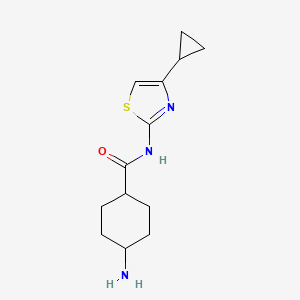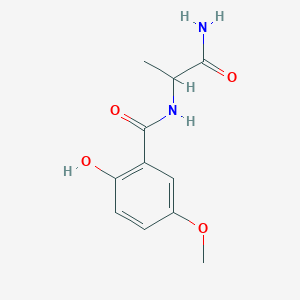
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide, also known as CX717, is a compound that has gained significant attention in the scientific community due to its potential as a cognitive enhancer. This compound belongs to the class of ampakines, which are known to enhance the activity of AMPA receptors in the brain.
Mechanism of Action
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide acts as a positive allosteric modulator of AMPA receptors in the brain. AMPA receptors are involved in the transmission of signals between neurons and are critical for synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. By enhancing the activity of AMPA receptors, N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide is believed to enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects:
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has been shown to improve memory and learning abilities in animal studies. It has also been shown to enhance cognitive function in healthy human volunteers. In addition, N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide is that it has been extensively studied in both animal and human studies, which provides a wealth of data on its effects and potential therapeutic applications. However, one limitation of N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Future Directions
There are several future directions for research on N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide. One area of research could focus on the potential therapeutic applications of N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide in conditions such as Alzheimer's disease, ADHD, and schizophrenia. Another area of research could focus on the development of more potent and selective ampakines that could have even greater cognitive-enhancing effects. Finally, research could also focus on the long-term effects of N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide on cognitive function and brain health.
Synthesis Methods
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-cyclopentenone with methylamine, followed by the reaction with 3-pyridinecarboxylic acid to yield N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide.
Scientific Research Applications
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has been extensively studied for its potential as a cognitive enhancer. In animal studies, N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has been shown to improve memory and learning abilities. It has also been shown to enhance cognitive function in healthy human volunteers. N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide has also been studied for its potential therapeutic applications in conditions such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia.
properties
IUPAC Name |
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-14-8-9(6-7-11(14)15)12(16)13-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLGUZHUKDXTNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methyl-6-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![3-(4-fluorophenyl)-N-methyl-N-[(2-methylphenyl)methyl]-2-(5-methyltetrazol-1-yl)propanamide](/img/structure/B7559589.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)

![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)




![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)